molecular formula C14H19NO4S B2368511 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide CAS No. 898424-98-1

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide

Cat. No.: B2368511
CAS No.: 898424-98-1
M. Wt: 297.37
InChI Key: XUMRNSMZITXOFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a related compound, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, which has been synthesized and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . The synthesis involved the use of a new ether-based scaffold and a novel sulfone-based head group .

Scientific Research Applications

Chemodivergent Annulations via C-H Activation

Xu et al. (2018) explored chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rhodium(iii)-catalyzed C-H activation. This process involves the sulfoxonium ylide acting as a carbene precursor under acid-controlled conditions, demonstrating potential applications in organic synthesis and medicinal chemistry Xu, Zheng, Yang, & Li, 2018.

Antibacterial Agent Development

Haydon et al. (2010) investigated N-methoxybenzamide derivatives as potential antibacterial agents. They focused on synthesizing and characterizing inhibitors of the bacterial cell division protein FtsZ, leading to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties Haydon, Bennett, Brown, et al., 2010.

Dopamine D(4) Receptor Studies

Research by Colabufo et al. (2001) utilized N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12) as a probe to determine dopamine D(4) receptor density in the rat striatum, offering insights into the neuropharmacology of dopamine receptors Colabufo, Berardi, Calò, et al., 2001.

Ligand Binding and Structural Studies

Perrone et al. (2000) conducted a structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, evaluating the binding profile at dopamine D(4) and D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors. This research provides valuable information on the molecular structure and receptor affinity of N-methoxybenzamide derivatives Perrone, Berardi, Colabufo, et al., 2000.

Sigma Receptor Scintigraphy in Breast Cancer

A study by Caveliers et al. (2002) explored the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) in sigma receptor scintigraphy for visualizing primary breast tumors in vivo. This research highlights the potential of N-methoxybenzamide derivatives in cancer diagnostics Caveliers, Everaert, John, et al., 2002.

Polymer Synthesis

Butt et al. (2005) synthesized novel aromatic polyimides using derivatives of N-methoxybenzamide. This demonstrates the compound's application in materials science, particularly in the development of high-performance polymers Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005.

Molecular Structure Analysis

Karabulut et al. (2014) conducted a study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, assessing the influence of intermolecular interactions on molecular geometry. This research contributes to a deeper understanding of the structural properties of N-methoxybenzamide derivatives Karabulut, Namli, Kurtaran, et al., 2014.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-3-15(11-8-9-20(17,18)10-11)14(16)12-6-4-5-7-13(12)19-2/h4-7,11H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMRNSMZITXOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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